2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
Description
This compound features a benzo[f]chromen-3-one (benzocoumarin) core fused to a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group. Its synthesis involves solvent-free grinding of 2-(3-(dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one with hydrazonoyl halides, a green chemistry approach that enhances efficiency and reduces environmental impact . Evaluated by the U.S. National Cancer Institute (NCI), derivatives of this scaffold exhibit potent antitumor activity against diverse cancer cell lines, including melanoma, leukemia, and carcinomas of the lung, colon, and breast .
Properties
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-27-19-9-5-8-15(20(19)28-2)21-24-22(30-25-21)17-12-16-14-7-4-3-6-13(14)10-11-18(16)29-23(17)26/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFFUODQAUFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2,3-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Coupling with chromone: The resulting 1,2,4-oxadiazole intermediate is then coupled with a chromone derivative through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the compound may inhibit specific kinases involved in tumor progression or enhance the activity of pro-apoptotic factors.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may exhibit efficacy against both bacterial and fungal strains. The mechanism likely involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
The dimethoxyphenyl group may enhance the compound's ability to modulate inflammatory responses. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves several key steps:
- Formation of the Oxadiazole Ring : The initial step usually involves the reaction of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
- Coupling with Benzo[f]chromen Derivative : Following the formation of the oxadiazole moiety, it is then coupled with a benzo[f]chromen derivative through electrophilic substitution reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated the anticancer effects of similar oxadiazole derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated potent inhibitory effects at low concentrations, supporting further development for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: The compound inhibits the enzyme tyrosinase, which is involved in the production of melanin.
Anticancer Activity: The compound may exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substitution Patterns
Coumarin-Oxadiazole Hybrids
- 3-(5-Phenyl-1,2,4-Oxadiazol-3-yl)Chromone (Compound 11, ) : Features a simple phenyl substituent on the oxadiazole. Synthesized via Cu-catalyzed oxidative cyclization (40% yield), this compound lacks methoxy groups, which may reduce bioavailability compared to the target compound .
- Z9 (): N-Cyclopentyl-2-(2-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)phenoxy)acetamide.
Methoxy-Substituted Coumarins
- 3-(3,4-Dimethoxyphenyl)-2H-Chromen-2-One (Compound 14, ) : Shares a 3,4-dimethoxyphenyl group but lacks the oxadiazole moiety. This simpler coumarin derivative showed moderate synthesis yields (55%) and may have reduced cytotoxicity due to the absence of the heterocyclic oxadiazole .
Fluorophenyl-Oxadiazole Derivatives
- Compound 7a (): 2-[(2-m-Fluorophenyl-1,3,4-Oxadiazol-5-yl)Methyl]-1,2-Benzisothiazol-3(2H)-One.
Physicochemical Properties
The absence of detailed spectral data for the target compound limits direct comparisons, though its structural complexity suggests distinct spectral signatures.
Biological Activity
The compound 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent studies and findings.
The compound's molecular formula is with a molecular weight of 350.33 g/mol. It features a unique structure that includes a benzochromene core and an oxadiazole moiety, which is known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O5 |
| Molecular Weight | 350.33 g/mol |
| LogP | 3.3832 |
| Polar Surface Area | 67.913 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . A study indicated that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines due to their ability to inhibit cell proliferation.
- Mechanism of Action : The anticancer effects are primarily attributed to the compound's interaction with specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of electron-withdrawing groups enhances its potency by increasing electron density on the aromatic rings, facilitating interactions with target proteins.
-
Case Studies :
- A study involving a related oxadiazole derivative showed an IC50 value of less than 30 µM against human glioblastoma cells, indicating strong cytotoxic activity (source: PMC9963071) .
- Another investigation reported that modifications on the phenyl ring significantly influenced the anticancer activity, suggesting structure-activity relationships (SAR) play a crucial role in efficacy.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well documented, with many showing effectiveness against both Gram-positive and Gram-negative bacteria.
-
Research Findings :
- The compound demonstrated notable antibacterial activity in vitro against several bacterial strains, including resistant strains.
- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory properties of this class of compounds are also noteworthy. Research indicates that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways and reduction in reactive oxygen species (ROS) production.
- Case Studies :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For analogous oxadiazole-containing compounds, 4-oxochromane-2-carboxylic acids are reacted with amidoximes in dimethylformamide (DMF) using 1,1'-carbonyldiimidazole (CDI) as an activating agent. Solvent choice (e.g., DMF or ethanol) and reaction temperature (optimized between 60–80°C) critically influence yield and purity. Post-reaction purification via column chromatography or recrystallization is often required .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Characterization relies on spectral and analytical techniques. H and C NMR confirm substituent positions and aromatic proton environments. Elemental analysis validates molecular formula (e.g., CHNO), while mass spectrometry confirms molecular weight (e.g., 356.33 g/mol). Discrepancies in melting points (e.g., reported 205–207°C) should be resolved via differential scanning calorimetry (DSC) or X-ray crystallography .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : Antibacterial screening against Gram-positive strains (e.g., Staphylococcus aureus) using agar dilution or microdilution methods is common. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO/ethanol) to account for cytotoxicity. Minimum inhibitory concentration (MIC) values should be calculated in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications enhance the compound's pharmacological profile?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on substituent effects. For example:
- Replace methoxy groups with halogens (e.g., Br, Cl) to modulate lipophilicity and target binding.
- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility.
Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or receptors. Validate predictions with in vitro assays .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer : Low aqueous solubility can be mitigated via:
- Co-solvents : Use DMSO-ethanol-water mixtures (<5% organic solvent to avoid cytotoxicity).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the hydroxyl or methoxy positions .
Q. How to resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Use high-purity samples (>98% by HPLC) and characterize polymorphs via X-ray diffraction (single-crystal or powder). Thermal analysis (TGA/DSC) can differentiate stable vs. metastable forms .
Q. What advanced techniques optimize reaction yields for large-scale synthesis?
- Methodological Answer : Employ flow chemistry to control exothermic reactions and improve reproducibility. Catalyst screening (e.g., Pd/C for deprotection steps) and microwave-assisted synthesis can reduce reaction times. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
